163558-30-3 163558-30-3
Brand Name: Vulcanchem
CAS No.: 163558-30-3
VCID: VC0557768
InChI: InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0../s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C18H16NNa2O7S2+
Molecular Weight: 468.4 g/mol

163558-30-3

CAS No.: 163558-30-3

Cat. No.: VC0557768

Molecular Formula: C18H16NNa2O7S2+

Molecular Weight: 468.4 g/mol

* For research use only. Not for human or veterinary use.

163558-30-3 - 163558-30-3

Specification

CAS No. 163558-30-3
Molecular Formula C18H16NNa2O7S2+
Molecular Weight 468.4 g/mol
IUPAC Name disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfosulfanylpropanoate
Standard InChI InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0../s1
Standard InChI Key BIPPKCSTYKCFHX-SQKCAUCHSA-M
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+]
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Nomenclature

Fmoc-Cys(SO3H)-OH disodium salt is a modified amino acid that combines the protective characteristics of the Fmoc group with the unique properties of sulfonated cysteine. This compound is recognized through several scientific names and identifiers.

Identification Parameters

The compound is officially recognized by the following identifiers:

ParameterInformation
CAS Number163558-30-3
Molecular FormulaC₁₈H₁₅NNa₂O₇S₂
Molecular Weight467.42 g/mol
MDL NumberMFCD28134200
PubChem ID91825812

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • Fmoc-S-sulfo-L-cysteine disodium salt

  • Fmoc-Cys(SO3)Na-ONa

  • Sodium N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-sulfonato-L-cysteinate

  • (9H-Fluoren-9-yl)methoxy]carbonyl Cys(SO3H)-OH disodium salt

  • L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-sulfo-, sodium salt (1:2)

Chemical Structure and Properties

The chemical structure of Fmoc-Cys(SO3H)-OH disodium salt features several key functional groups that define its reactivity and applications in peptide chemistry.

Structural Components

The structure consists of:

  • A cysteine amino acid core

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino terminus

  • A sulfonic acid modification on the cysteine thiol group

  • Two sodium ions to neutralize the negative charges from the carboxylate and sulfonate groups

Chemical Properties

The compound's key chemical properties include:

PropertyValue
IUPAC Namesodium 2-((((9H-fluoren-9-yl)methoxy)oxidomethylene)amino)-3-(sulfothio)propanoate
SMILES NotationO=S(SCC@@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)([O-])=O.[Na+].[Na+]
InChI KeyBIPPKCSTYKCFHX-UHFFFAOYSA-L
Topological Polar Surface Area (TPSA)139.15
LogP-5.8057
Hydrogen Acceptors8
Hydrogen Donors1
Rotatable Bonds7

The negative LogP value (-5.8057) indicates high hydrophilicity, consistent with the presence of the sulfonic acid group and carboxylate anion .

Physical Properties and Characteristics

The physical properties of Fmoc-Cys(SO3H)-OH disodium salt determine its handling requirements and experimental applications.

Solubility Characteristics

The compound demonstrates high solubility in aqueous solutions due to:

This water solubility makes it particularly valuable for applications in peptide synthesis where aqueous reaction conditions are preferred.

Safety ParameterClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P264 - Wash thoroughly after handling
P270 - Do not eat, drink or smoke when using this product
P271 - Use only outdoors or in a well-ventilated area
P280 - Wear protective gloves/protective clothing/eye protection/face protection

Applications in Research and Development

Fmoc-Cys(SO3H)-OH disodium salt serves specific functions in biochemical research, particularly in peptide synthesis.

Peptide Synthesis Applications

The compound is primarily used in:

  • Solid-phase peptide synthesis (SPPS)

  • Solution-phase peptide synthesis

  • Synthesis of cysteine-containing peptides where thiol protection is required

  • Preparation of peptides with enhanced water solubility

Biochemical Research

The sulfonated cysteine residue provides unique properties for:

  • Prevention of disulfide bond formation during peptide assembly

  • Introduction of charged/ionic groups in peptide sequences

  • Modification of peptide folding and tertiary structure

  • Development of water-soluble bioconjugates

SupplierPurityPackage SizePrice (where available)
Cymit QuímicaNot specified1g
5g
25g
90.00 €
288.00 €
1,103.00 €
Ambeed98%Not specifiedNot provided
Chemscene98%100mgNot clearly provided
Sigma-Aldrich99.8%Not specifiedNot provided
AKSci95% (min. spec)Not specifiedNot provided

The high purity options (98-99.8%) suggest the availability of research-grade material suitable for sophisticated biochemical applications .

Chemical Properties and Reactivity

Understanding the reactivity profile of Fmoc-Cys(SO3H)-OH disodium salt provides insight into its behavior in chemical reactions and peptide synthesis.

Key Functional Groups

The compound features several reactive functional groups:

  • The Fmoc group: Serves as a base-labile protecting group for the α-amino function

  • The carboxylate group: Participates in peptide bond formation

  • The sulfonated thiol group: Prevents disulfide formation and provides water solubility

Reactivity in Peptide Synthesis

During peptide synthesis, the compound undergoes specific reactions:

  • The carboxylate group forms amide bonds with free amino groups

  • The Fmoc group is removed under basic conditions (typically piperidine in DMF)

  • The sulfonate group remains stable under standard peptide coupling conditions

Analytical Considerations

For researchers working with this compound, proper analytical methods are essential for confirming identity and purity.

Analytical Methods

Common analytical techniques for characterizing Fmoc-Cys(SO3H)-OH disodium salt include:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Elemental Analysis

Quality Control Parameters

Commercial suppliers typically provide quality control documentation including:

  • Certificates of Analysis (COA)

  • Purity determination by HPLC

  • Identity confirmation by spectroscopic methods

  • Batch-specific analytical data

Structure-Activity Relationships

The specific structural features of Fmoc-Cys(SO3H)-OH disodium salt confer distinct advantages in peptide chemistry.

Functional Significance of Structural Elements

Each component of the molecule serves a specific purpose:

  • The Fmoc group: Provides orthogonal protection of the amino group during peptide synthesis

  • The sulfonate modification: Enhances water solubility and prevents disulfide formation

  • The disodium salt formulation: Improves stability and solubility in aqueous solutions

Comparative Advantages

Compared to standard Fmoc-Cys derivatives, the sulfonated version offers:

  • Enhanced solubility in aqueous media

  • Prevention of oxidative dimerization

  • Stability during storage

  • Compatibility with standard Fmoc-based peptide synthesis protocols

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